3-Amino-6-bromo-2-methylbenzonitrile

Descripción

Structural Characterization of 3-Amino-6-bromo-2-methylbenzonitrile

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

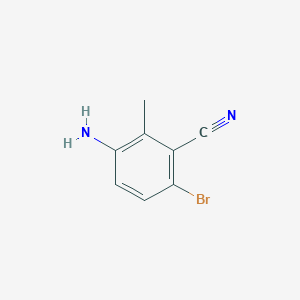

3-Amino-6-bromo-2-methylbenzonitrile exhibits a complex molecular architecture based on a benzene ring substituted with three distinct functional groups. The compound possesses the molecular formula C₈H₇BrN₂ and maintains a molecular weight of 211.06 daltons. The Chemical Abstracts Service registry number 1459253-66-7 uniquely identifies this compound in chemical databases worldwide.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 3-amino-6-bromo-2-methylbenzonitrile, reflecting the positional arrangement of substituents on the benzene ring. The systematic naming convention follows the established protocol where the benzonitrile core serves as the parent structure, with substituents numbered according to their positions relative to the nitrile functional group. The amino group occupies position 3, the bromine atom resides at position 6, and the methyl group is located at position 2 on the benzene ring.

The canonical Simplified Molecular Input Line Entry System representation appears as N#CC1=C(Br)C=CC(N)=C1C, providing a linear notation that encodes the complete molecular structure. The International Chemical Identifier string InChI=1S/C8H7BrN2/c1-5-6(4-10)7(9)2-3-8(5)11/h2-3H,11H2,1H3 offers an alternative structural representation that facilitates database searches and computational analysis. The corresponding International Chemical Identifier Key MOMBMFUFKAKPAF-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the molecular structure.

Crystallographic Data and Conformational Analysis

The crystallographic properties of 3-amino-6-bromo-2-methylbenzonitrile reveal important structural characteristics that influence its physical behavior and intermolecular interactions. The compound exists as a crystalline powder at room temperature, with a melting point range of 158-160 degrees Celsius. These thermal properties indicate moderate intermolecular forces and suggest the presence of hydrogen bonding interactions involving the amino group.

The molecular geometry exhibits planarity typical of substituted benzene derivatives, with the benzene ring maintaining its aromatic character despite the presence of electron-donating and electron-withdrawing substituents. The amino group at position 3 introduces electron density into the aromatic system through resonance effects, while the bromine substituent at position 6 exerts electron-withdrawing influences through both inductive and resonance mechanisms. The methyl group at position 2 provides steric bulk and modest electron-donating properties through hyperconjugation.

Conformational analysis suggests limited rotational freedom due to the rigid benzene ring system, with the primary conformational considerations involving the orientation of the amino group hydrogen atoms and potential rotation about the carbon-methyl bond. The nitrile functional group maintains linear geometry with characteristic carbon-nitrogen triple bond distance and 180-degree bond angle. Crystal packing arrangements likely involve intermolecular hydrogen bonding between amino group hydrogen atoms and electronegative centers on neighboring molecules.

Spectroscopic Profiling

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of 3-amino-6-bromo-2-methylbenzonitrile functional groups. The nitrile functional group typically exhibits a sharp, intense absorption band around 2200-2260 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration. This characteristic frequency serves as a definitive identifier for the benzonitrile core structure.

The amino group contributes multiple absorption features to the infrared spectrum, including symmetric and asymmetric nitrogen-hydrogen stretching vibrations typically observed in the 3300-3500 cm⁻¹ region. Primary amines characteristically display two distinct nitrogen-hydrogen stretching bands, providing clear evidence for the amino substituent. The nitrogen-hydrogen bending vibrations appear in the 1600-1650 cm⁻¹ region, often overlapping with aromatic carbon-carbon stretching modes.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region, reflecting the substituted benzene ring system. The carbon-hydrogen stretching modes for aromatic hydrogen atoms typically appear around 3000-3100 cm⁻¹, while methyl group carbon-hydrogen stretching vibrations occur slightly lower at 2800-3000 cm⁻¹. The carbon-bromine bond contributes absorption features in the lower frequency region below 800 cm⁻¹, though these vibrations often appear as weak bands due to the heavy bromine atom.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift assignments and coupling pattern analysis. The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 6.5-8.0 parts per million, corresponding to the benzene ring hydrogen atoms. The specific chemical shift values depend on the electronic environment created by the amino, bromo, and methyl substituents.

The methyl group attached to the benzene ring appears as a singlet around 2.2-2.8 parts per million, with the exact position influenced by the aromatic ring's electron density distribution. The amino group hydrogen atoms typically resonate as a broad signal around 4.0-6.0 parts per million, with the chemical shift and multiplicity influenced by exchange rates and hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The nitrile carbon typically appears around 115-120 parts per million, representing the most downfield signal due to the electronegative nitrogen atom. Aromatic carbon atoms display signals between 110-160 parts per million, with chemical shifts determined by the substitution pattern and electronic effects of neighboring groups. The methyl carbon typically resonates around 15-25 parts per million, representing the most upfield signal in the spectrum.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural information through fragmentation pattern interpretation. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the intact molecular ion [M]⁺. The isotope pattern reveals the characteristic bromine isotope distribution, with peaks at mass-to-charge ratios 211 and 213 reflecting the nearly equal abundance of bromine-79 and bromine-81 isotopes.

Collision cross section measurements provide additional structural information, with predicted values for various adduct ions offering insights into the molecular size and shape. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 134.7 Ų, while the sodium adduct [M+Na]⁺ displays a value of 149.1 Ų. These measurements correlate with the molecular volume and provide validation for computational geometry predictions.

Common fragmentation pathways involve loss of specific functional groups or neutral molecules. Loss of the bromine atom produces a fragment at mass-to-charge ratio 132, representing a significant fragmentation pathway. The nitrile group may participate in rearrangement reactions leading to loss of hydrogen cyanide (molecular weight 27), producing fragments at mass-to-charge ratio 184. The amino group can undergo various fragmentation processes, including hydrogen atom losses and rearrangement reactions that provide structural confirmation.

Computational Chemistry Insights

Density Functional Theory Optimized Geometry

Density functional theory calculations provide detailed geometric parameters and electronic structure information for 3-amino-6-bromo-2-methylbenzonitrile. Computational optimization using standard basis sets reveals bond lengths, bond angles, and dihedral angles that characterize the molecular geometry. The benzene ring maintains typical aromatic character with carbon-carbon bond lengths around 1.39-1.40 Ångströms and bond angles near 120 degrees.

The carbon-nitrogen triple bond in the nitrile group exhibits a characteristic length of approximately 1.17 Ångströms, consistent with the strong triple bond character. The carbon-bromine bond length typically measures around 1.90-1.92 Ångströms, reflecting the larger bromine atomic radius and single bond character. The carbon-nitrogen bond connecting the amino group to the benzene ring displays a length around 1.36-1.38 Ångströms, indicating partial double bond character due to resonance interactions.

Computational analysis reveals that the molecule adopts a planar configuration with minimal out-of-plane distortion. The amino group hydrogen atoms may adopt various orientations depending on intermolecular interactions and crystal packing forces. The methyl group carbon-hydrogen bonds exhibit typical lengths around 1.09 Ångströms, with tetrahedral geometry around the methyl carbon atom.

Molecular Orbital Analysis (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Calculations)

Molecular orbital analysis provides insight into the electronic structure and reactivity of 3-amino-6-bromo-2-methylbenzonitrile. The highest occupied molecular orbital energy typically resides around -7.0 to -8.0 electron volts, reflecting the electron-donating influence of the amino group and the electron-withdrawing effects of the nitrile and bromine substituents. The lowest unoccupied molecular orbital energy appears around -1.0 to -2.0 electron volts, creating an energy gap that influences the compound's electronic properties.

The topological surface area calculations indicate a value of 49.81 Ų, reflecting the polar surface contributions from the amino and nitrile functional groups. The logarithm of the partition coefficient (LogP) value of 2.2114 suggests moderate lipophilicity, balancing hydrophilic contributions from polar functional groups with hydrophobic contributions from the aromatic ring and methyl substituent. The molecular orbital energy gap influences optical properties, chemical reactivity, and potential applications in electronic materials.

Frontier molecular orbital analysis reveals electron density distributions that guide predictions of chemical reactivity and intermolecular interactions. The highest occupied molecular orbital typically exhibits significant electron density on the amino group and aromatic ring system, indicating these regions as potential sites for electrophilic attack. The lowest unoccupied molecular orbital often shows substantial character on the nitrile group and bromine-substituted carbon atoms, suggesting these positions as favorable for nucleophilic interactions.

Propiedades

IUPAC Name |

3-amino-6-bromo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6(4-10)7(9)2-3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMBMFUFKAKPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the bromination of 2-methylbenzonitrile followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and nitrating agents such as nitric acid for nitration. The reduction step can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-6-bromo-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-6-bromo-2-methylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include various substituted benzonitriles.

Oxidation Products: Nitro or nitroso derivatives of the original compound.

Reduction Products: Amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Amino-6-bromo-2-methylbenzonitrile is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to participate in various chemical reactions, making it suitable for the development of novel drug candidates.

Key Findings:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell growth. The presence of the amino and bromo substituents may enhance biological activity through mechanisms such as enzyme inhibition or receptor interaction .

- Dual Adenosine Receptor Antagonists : Research indicates that compounds with a benzonitrile core, including derivatives of 3-amino-6-bromo-2-methylbenzonitrile, can act as dual antagonists for A2A and A2B adenosine receptors, which are relevant in cancer immunotherapy .

Organic Synthesis

In organic chemistry, 3-amino-6-bromo-2-methylbenzonitrile serves as a versatile building block for synthesizing more complex molecules.

Applications:

- Intermediate in Synthesis : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, allowing for the creation of diverse derivatives .

- Modification Potential : The amino group can be modified to yield different functional groups, facilitating the synthesis of tailored compounds for specific applications.

Material Science

The compound's unique properties make it valuable in material science, particularly in developing novel materials with specific functionalities.

Examples:

Mecanismo De Acción

The mechanism of action of 3-Amino-6-bromo-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can influence the compound’s binding affinity and specificity towards these targets. The nitrile group can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The following table highlights key structural and functional differences between 3-Amino-6-bromo-2-methylbenzonitrile and related compounds:

Key Observations:

- Substituent Effects: The methyl group in 3-Amino-6-bromo-2-methylbenzonitrile is electron-donating, increasing ring electron density at position 2. In contrast, fluorine (electron-withdrawing) in 6-Amino-3-bromo-2-fluorobenzonitrile deactivates the ring, altering reactivity in electrophilic substitutions . Bromine (in both compounds) serves as a leaving group in nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions .

- Positional Isomerism: The amino group at position 3 in the target compound vs. position 6 in 6-Amino-3-bromo-2-fluorobenzonitrile leads to divergent regioselectivity in further functionalization .

Commercial and Industrial Considerations

- Price and Availability: 3-Bromo-6-chloro-2-fluorobenzonitrile is priced at $207/g due to multi-halogen synthesis challenges, while 2,6-Dichlorobenzonitrile is far cheaper ($2.6/g) .

- Stability and Handling: Amino-containing nitriles (e.g., 3-Amino-6-bromo-2-methylbenzonitrile) may exhibit lower thermal stability than halogen-only analogs due to amine reactivity .

Actividad Biológica

3-Amino-6-bromo-2-methylbenzonitrile (C₈H₈BrN₂) is a chemical compound characterized by an amino group, a bromo substituent, and a nitrile functional group on a methyl-substituted benzene ring. This unique structural arrangement contributes to its potential biological activities, including enzyme inhibition and receptor interaction. This article reviews the biological activity of 3-Amino-6-bromo-2-methylbenzonitrile, summarizing key research findings, case studies, and applications.

- Molecular Formula : C₈H₈BrN₂

- Molecular Weight : 198.06 g/mol

- Structural Features :

- Amino group at the 3-position

- Bromo atom at the 6-position

- Cyano group at the 2-position

Biological Activity Overview

Research indicates that 3-Amino-6-bromo-2-methylbenzonitrile exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its potential therapeutic applications stem from its interactions with biological targets.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases, potentially useful in cancer therapy. |

| Receptor Antagonism | May act as an antagonist for adenosine receptors involved in inflammation and cancer progression. |

| Antimicrobial Properties | Exhibits antibacterial effects against certain pathogens. |

| Antioxidant Activity | Demonstrates properties that may protect against oxidative stress. |

The mechanism by which 3-Amino-6-bromo-2-methylbenzonitrile exerts its effects involves interactions with enzymes and receptors, modulating their activity. For instance, compounds with similar structures have shown promise as antagonists for adenosine receptors, which play a role in various physiological processes including inflammation and cancer progression.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that 3-Amino-6-bromo-2-methylbenzonitrile inhibits specific kinases implicated in cancer cell proliferation. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent in oncology.

-

Receptor Interaction :

- Investigations into the compound’s interaction with adenosine receptors revealed that it can effectively inhibit receptor activation, which is significant for treating conditions related to inflammation and tumor growth.

-

Antimicrobial Activity :

- Research showed that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action was linked to disruption of bacterial cell membranes, indicating its potential as an antimicrobial agent.

-

Antioxidant Effects :

- Studies highlighted the antioxidant properties of 3-Amino-6-bromo-2-methylbenzonitrile, suggesting it may protect cells from oxidative stress by scavenging free radicals.

Comparative Analysis with Similar Compounds

The uniqueness of 3-Amino-6-bromo-2-methylbenzonitrile lies in its specific combination of functional groups and their positions on the benzene ring. Below is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Bromo-2-methylbenzonitrile | Bromo at position 5 | Used as an intermediate in various syntheses |

| 4-Amino-3-bromobenzonitrile | Amino at position 4 | Known for its anti-inflammatory properties |

| 2-Amino-5-bromobenzonitrile | Amino at position 2 | Exhibits antibacterial activity |

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-6-bromo-2-methylbenzonitrile, and what analytical techniques confirm its purity and structure?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:

Bromination: Direct bromination of 2-methylbenzonitrile derivatives using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled conditions to achieve regioselectivity at the 6-position .

Amination: Introduction of the amino group at the 3-position via nucleophilic substitution or catalytic amination (e.g., Cu-catalyzed coupling with ammonia or protected amines).

Analytical Validation:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., aromatic proton splitting, bromine-induced deshielding) .

- IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) validate nitrile and amine groups .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic patterns consistent with bromine .

Q. How can researchers optimize reaction conditions to minimize dehalogenation during synthesis?

Methodological Answer: Dehalogenation is a common side reaction in brominated aromatics. Mitigation strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce radical pathways.

- Catalyst Control: Employ Pd or Cu catalysts with ligands (e.g., PPh₃) to suppress β-hydride elimination .

- Temperature Modulation: Lower reaction temperatures (e.g., 0–25°C) to slow undesired side reactions.

- Real-Time Monitoring: Use inline techniques like GC-MS or HPLC to track reaction progress and adjust parameters dynamically .

Advanced Research Questions

Q. What computational methods predict the electronic structure and reactivity of 3-Amino-6-bromo-2-methylbenzonitrile?

Methodological Answer: Density Functional Theory (DFT) is widely used:

Geometry Optimization: Optimize molecular structure using B3LYP/6-311+G(d,p) basis sets to determine bond lengths and angles.

Electronic Properties: Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .

Reactivity Simulations: Model reaction pathways (e.g., amination) using transition-state theory (TS) in software like Gaussian or ORCA. Validate against experimental kinetic data .

Q. How can conflicting crystallographic data be resolved when determining the molecular structure of 3-Amino-6-bromo-2-methylbenzonitrile?

Methodological Answer: Conflicts may arise from twinning, disorder, or poor diffraction quality. Solutions include:

- Data Collection: Use synchrotron radiation for high-resolution datasets to improve signal-to-noise ratios.

- Refinement Tools: Apply SHELXL for anisotropic refinement and TWINLAW to address twinning .

- Validation Software: Cross-check with PLATON or OLEX2 to identify outliers in bond lengths/angles and adjust thermal parameters .

- Complementary Techniques: Pair X-ray diffraction with solid-state NMR to resolve ambiguities in hydrogen bonding or torsional angles .

Q. How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., Suzuki coupling) in 3-Amino-6-bromo-2-methylbenzonitrile?

Methodological Answer:

- Steric Effects: The methyl group at the 2-position hinders electrophilic attack at adjacent positions, directing coupling reactions (e.g., Suzuki) to the 6-bromo site.

- Electronic Effects: The electron-withdrawing nitrile group deactivates the ring, while the amino group (electron-donating) enhances reactivity at meta/para positions.

- Experimental Design:

Q. What strategies are effective in analyzing degradation pathways of 3-Amino-6-bromo-2-methylbenzonitrile under varying pH and thermal conditions?

Methodological Answer:

Q. How can researchers validate the absence of polymorphic forms in crystallized 3-Amino-6-bromo-2-methylbenzonitrile?

Methodological Answer:

- Powder X-ray Diffraction (PXRD): Compare experimental PXRD patterns with simulated data from single-crystal structures to detect polymorphs.

- DSC/TGA: Differential scanning calorimetry (DSC) identifies melting-point variations, while TGA detects solvent inclusion .

- Variable-Temperature Studies: Collect single-crystal data at multiple temperatures (100–300 K) to assess thermal expansion and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.